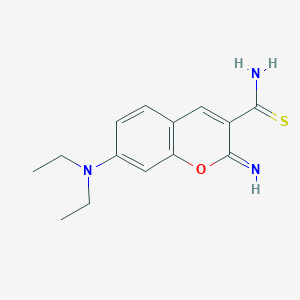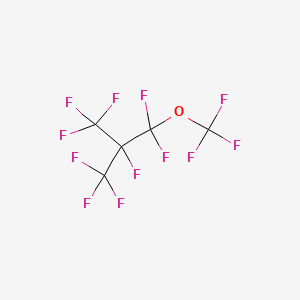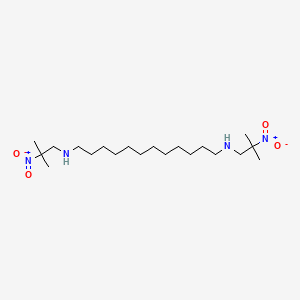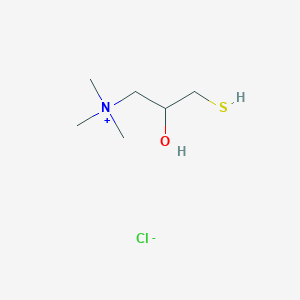
7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide is a synthetic compound belonging to the class of chromene derivatives
Méthodes De Préparation
The synthesis of 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine, followed by cyclization and decarboxylation to yield the chromene core . The reaction conditions often include the use of dry solvents and anhydrous conditions to ensure high yields and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo-chromene derivatives, while reduction results in hydro-chromene derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where chromene derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its solubility and interaction with biological membranes. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways, depending on its specific structural features and the biological context .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-(Diethylamino)-2-imino-2H-chromene-3-carbothioamide include other chromene derivatives such as:
7-(Diethylamino)-2H-chromen-2-one: Known for its photophysical properties and used in dye synthesis.
7-(Diethylamino)-4-hydroxymethyl-coumarin: Commonly used as a fluorescent probe in biological studies.
7-(Diethylamino)-4-hydroxymethyl-thiocoumarin: Noted for its improved photophysical properties and faster photolysis kinetics compared to other coumarin derivatives.
Propriétés
Numéro CAS |
113269-56-0 |
|---|---|
Formule moléculaire |
C14H17N3OS |
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
7-(diethylamino)-2-iminochromene-3-carbothioamide |
InChI |
InChI=1S/C14H17N3OS/c1-3-17(4-2)10-6-5-9-7-11(14(16)19)13(15)18-12(9)8-10/h5-8,15H,3-4H2,1-2H3,(H2,16,19) |
Clé InChI |
GHTGDLQPUQIRFH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)






![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)



![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)

![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)
